Fluoromethyl Azetidine vs. Methyl Azetidine in Target Degradation Efficacy
In a chromene scaffold series, the fluoromethyl azetidine side-chain (17h) achieved 97% ER-α degradation efficacy, compared to 86% for the corresponding methyl azetidine analog (non-fluorinated parent). This 11 percentage-point gain demonstrates that the -CH2F group imparts a significant functional advantage over -CH3 in cellular degradation assays [1].
| Evidence Dimension | ER-α degradation efficacy (% of fulvestrant control) |
|---|---|
| Target Compound Data | Fluoromethyl azetidine analog: 97% efficacy (in-cell western, MCF-7 cells, n≥4) |
| Comparator Or Baseline | Methyl azetidine analog: 86% efficacy (in-cell western, MCF-7 cells, n≥4) |
| Quantified Difference | 11 percentage-point increase (86% → 97%) |
| Conditions | MCF-7 breast cancer cells; ER-α in-cell western assay; n≥4 replicates |
Why This Matters
This demonstrates that the fluoromethyl group directly enhances target degradation potency, making the fluoromethyl azetidine-containing compound a preferred choice over the methyl azetidine variant in degradation-dependent assays.
- [1] Lai, A., Kahraman, M., Govek, S., Nagasawa, J., Bonnefous, C., Julien, J., ... & Smith, N. D. (2019). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Medicinal Chemistry Letters, 10(1), 50-55. View Source
